molecular formula C8H18N2 B1320149 1-Ethyl-2,5-dimethylpiperazine CAS No. 143526-63-0

1-Ethyl-2,5-dimethylpiperazine

Cat. No.: B1320149
CAS No.: 143526-63-0
M. Wt: 142.24 g/mol
InChI Key: QNTATFFRXJXEKI-UHFFFAOYSA-N
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Description

1-Ethyl-2,5-dimethylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • X-Ray Crystallography : The crystal and molecular structure of trans-2,5-dimethylpiperazine, a derivative, has been studied using X-ray methods, revealing a chair form of the piperazine ring and the presence of N–H···N hydrogen bonds forming infinite ribbons (Okamoto et al., 1982).

  • Molecular and Crystal Structure Studies : Another study explored the molecular and crystal structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, providing insights into its flattened-chair conformation and the structure of its ring in poly(trans-2,5-dimethyl-1,4-piperazinediylfumaroyl) (Bassi & Scordamaglia, 1977).

Applications in Drug Development

  • Development of CCR1 Antagonists : Research has shown that 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives can be effective CCR1 antagonists, useful in treating inflammatory diseases. These compounds demonstrate good receptor affinity and pharmacokinetic properties (Norman, 2006).

  • Synthesis of Delta-Opioid Receptor Ligands : The enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate for delta-opioid receptor ligands, highlights its importance in developing specific pharmaceutical compounds (Janetka et al., 2003).

Polymer Science and Material Applications

  • Medical Implant Applications : Piperazine copolymers, including those using trans-2,5-dimethylpiperazine, have been investigated for medical implants, particularly as potential materials for cornea replacement. Their thermal stability and resistance to UV radiation make them suitable for such applications (Bruck, 1969).

  • Catalyst in Polyurethane Foam Production : 1,4-dimethylpiperazine has been evaluated as a substitute catalyst in polyurethane foam production, showing good delayed action catalytic properties, beneficial for in-mold flowability and slow cure times (Samarappuli & Liyanage, 2018).

Safety and Hazards

1-Ethyl-2,5-dimethylpiperazine is classified as a dangerous substance. It has been assigned the hazard statements H226, H314, and H335, indicating that it is flammable, causes skin irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-Ethyl-2,5-dimethylpiperazine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are key regulators of signal transduction . This compound can also impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific sites on enzymes, altering their conformation and activity . This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in changes in cellular function, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall metabolic flux and levels of metabolites in the cell. The compound’s interactions with metabolic enzymes can also influence the production and utilization of energy within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . The distribution of the compound within tissues can affect its biological activity and overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain cellular compartments or organelles by targeting signals or post-translational modifications . The localization of the compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

1-ethyl-2,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-4-10-6-7(2)9-5-8(10)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTATFFRXJXEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NCC1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599065
Record name 1-Ethyl-2,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143526-63-0
Record name 1-Ethyl-2,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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